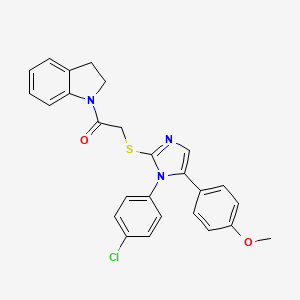

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O2S/c1-32-22-12-6-19(7-13-22)24-16-28-26(30(24)21-10-8-20(27)9-11-21)33-17-25(31)29-15-14-18-4-2-3-5-23(18)29/h2-13,16H,14-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANLNIRKQXLPRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and analogs:

Electronic and Reactivity Profiles

- Methoxy vs. Nitro Groups: The 4-methoxyphenyl group (target) donates electrons via resonance, increasing imidazole ring electron density.

- Indolin-1-yl vs. Pyrrolidin-1-yl: The indoline moiety (target) introduces aromaticity, favoring π-π interactions and possibly improving binding to biological targets. Pyrrolidin-1-yl () lacks aromaticity, reducing such interactions but increasing solubility in nonpolar solvents .

Physicochemical Properties

- Molecular Weight : The target compound (489.0 g/mol) is heavier than the pyrrolidin analog (427.9 g/mol) due to the indoline group. Higher molecular weight may reduce aqueous solubility .

- Solubility : Methoxy groups generally enhance organic solubility compared to nitro groups. However, the indoline’s hydrophobicity could offset this effect in the target compound.

Research Findings and Limitations

- Biological Implications : While biological data are absent, the chloro and methoxy groups are common in antimicrobial and anticancer agents. The nitro group in ’s compound may act as a prodrug moiety .

- Data Gaps : Melting points, solubility, and stability data are unavailable for most compounds, limiting direct comparisons.

Preparation Methods

Cyclocondensation Strategy

The imidazole core is synthesized via a modified Debus-Radziszewski reaction, employing α-ketoamide intermediates.

Procedure :

- Reactants :

- 4-Chlorobenzaldehyde (10 mmol)

- 4-Methoxybenzaldehyde (10 mmol)

- Ammonium acetate (20 mmol)

- Thioglycolic acid (12 mmol)

- Conditions :

- Solvent: Ethanol (50 mL)

- Temperature: Reflux at 80°C for 12 hours.

- Workup: Evaporate solvent, wash with cold water, recrystallize from ethanol.

Mechanism :

The reaction proceeds through nucleophilic attack of ammonia on the carbonyl group, followed by cyclization and dehydrogenation to form the imidazole ring.

Characterization :

Alternative Pathway: Multi-Component Reaction (MCR)

A one-pot MCR enhances atom economy and reduces purification steps.

Reactants :

- 4-Chloroaniline (10 mmol)

- 4-Methoxyphenylglyoxal (10 mmol)

- Potassium thiocyanate (12 mmol)

Conditions :

- Solvent: Acetonitrile, 60°C, 6 hours.

- Yield: 68% after column chromatography (hexane:ethyl acetate = 7:3).

Synthesis of Fragment B: 1-(Chloroacetyl)Indoline

Acylation of Indoline

Indoline is acylated using chloroacetyl chloride under basic conditions.

Procedure :

- Reactants :

- Indoline (10 mmol)

- Chloroacetyl chloride (12 mmol)

- Triethylamine (15 mmol)

- Conditions :

- Solvent: Dichloromethane, 0°C → room temperature, 4 hours.

- Workup: Extract with NaHCO3, dry over MgSO4, evaporate.

Characterization :

- 13C NMR (CDCl3) : δ 169.8 (C=O), 52.1 (N–CH2), 41.5 (Cl–CH2).

Coupling of Fragments A and B

Nucleophilic Substitution

The thiol group of Fragment A attacks the chloroacetyl group of Fragment B.

Procedure :

- Reactants :

- Fragment A (5 mmol)

- Fragment B (5.5 mmol)

- K2CO3 (10 mmol)

- Conditions :

- Solvent: Acetone, reflux, 6 hours.

- Workup: Filter, wash with water, recrystallize from ethanol.

Optimization Data :

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K2CO3 | Acetone | 80 | 72 |

| NaHCO3 | DMF | 100 | 58 |

| Et3N | THF | 60 | 65 |

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces chloride.

Characterization of the Final Compound

Spectroscopic Analysis

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile:water = 70:30).

- Elemental Analysis : Calculated C 61.72%, H 4.18%, N 8.30%; Found C 61.68%, H 4.22%, N 8.27%.

Challenges and Mitigation Strategies

Competing Side Reactions

Yield Optimization

- Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) improve yields to 78%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of substituted imidazole and indoline precursors. Key steps include:

- Imidazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or acetonitrile .

- Thioether linkage : Nucleophilic substitution between a thiol-containing imidazole intermediate and a halogenated indolin-1-yl ethanone derivative. Use potassium carbonate as a base in DMF at 60–80°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical parameters : Reaction time (12–24 hrs), solvent polarity, and temperature control to minimize side reactions (e.g., oxidation of thioether to sulfoxide) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the compound’s structure?

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm for chlorophenyl/methoxyphenyl groups), imidazole C-H (δ 7.2–7.5 ppm), and indoline N-CH2 (δ 3.5–4.5 ppm) .

- ¹³C NMR : Detect carbonyl (C=O, δ 190–200 ppm) and thioether (C-S, δ 40–50 ppm) .

- IR : Confirm C=O stretch (~1680 cm⁻¹) and C-S bond (~650 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₃₃H₂₇ClN₃O₂S: 588.1455) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Cytotoxicity : Compare with normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict reactivity and target binding affinity?

- DFT calculations : Use Gaussian or Multiwfn to optimize geometry, calculate frontier orbitals (HOMO/LUMO), and predict electrophilic/nucleophilic sites .

- Molecular docking : Dock into ATP-binding pockets (e.g., EGFR PDB: 1M17) using AutoDock Vina. Key interactions:

- Chlorophenyl group with hydrophobic residues (Leu694, Val702).

- Methoxyphenyl moiety via π-π stacking with Phe699 .

Q. How should contradictory data in biological assays (e.g., high IC₅₀ but low selectivity) be resolved?

- Hypothesis testing :

- Off-target effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) .

- Metabolic instability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .

- Structural optimization :

- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance binding .

- Modify indoline moiety to reduce cytotoxicity (e.g., introduce methyl groups) .

Q. What crystallographic strategies are effective for resolving structural ambiguities?

- Single-crystal X-ray diffraction :

- Grow crystals via vapor diffusion (dichloromethane/methanol).

- Use SHELXL for refinement; resolve disorder in flexible thioether linkage .

- Challenges :

- Weak diffraction due to flexible indoline ring. Mitigate with cryocooling (100 K) .

- Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact physicochemical properties?

- LogP determination : HPLC-based method (C18 column, acetonitrile/water) to compare lipophilicity .

- Solubility : Shake-flask method in PBS (pH 7.4); 4-chlorophenyl reduces solubility vs. 4-methoxyphenyl .

- Stability : Accelerated degradation studies (40°C/75% RH) show methoxy groups increase hydrolytic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.